molecular formula C11H14BrNO3 B6200116 tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate CAS No. 2408336-24-1

tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate

Cat. No.: B6200116
CAS No.: 2408336-24-1
M. Wt: 288.1
InChI Key:
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Description

Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is an organic compound with a molecular formula of C11H14BrNO3. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of a bromopyridine moiety, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate typically involves the reaction of 6-bromopyridin-3-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction Reactions: Products include alcohols or aldehydes.

Scientific Research Applications

Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various types of chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is unique due to the presence of both the tert-butyl ester and the bromopyridine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate involves the reaction of tert-butyl acetate with 6-bromopyridin-3-ol, followed by the conversion of the resulting intermediate to the final product through esterification.", "Starting Materials": [ "tert-butyl acetate", "6-bromopyridin-3-ol", "sodium hydride", "dimethylformamide", "chloroacetyl chloride", "triethylamine", "diisopropylethylamine", "ethyl acetate", "water", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: React tert-butyl acetate with sodium hydride in dimethylformamide to form the corresponding tert-butyl acetate anion.", "Step 2: Add 6-bromopyridin-3-ol to the reaction mixture and stir at room temperature for several hours to allow for the formation of the intermediate.", "Step 3: Add chloroacetyl chloride and triethylamine to the reaction mixture and stir at room temperature for several hours to allow for the formation of the intermediate chloroacetate ester.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water, then with sodium bicarbonate solution, and finally with brine.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate the product by rotary evaporation.", "Step 7: Purify the product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] }

CAS No.

2408336-24-1

Molecular Formula

C11H14BrNO3

Molecular Weight

288.1

Purity

95

Origin of Product

United States

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